6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride
Description
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde hydrochloride is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at position 6, a methyl group at position 2, and a carbaldehyde group at position 3, with a hydrochloride counterion. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiproliferative agents. Its structural features enable interactions with biological targets, such as ATP-binding pockets in kinases, while the aldehyde group facilitates further derivatization .
Properties
IUPAC Name |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O.ClH/c1-5-7(4-13)8-10-2-6(9)3-12(8)11-5;/h2-4H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHGNCJQQGNTHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1C=O)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287316-89-4 | |
| Record name | 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-4-bromo-5-methylpyrazole with formamide under acidic conditions.
Introduction of the Aldehyde Group: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where the pyrazolo[1,5-a]pyrimidine core is treated with a formylating agent like DMF and POCl3.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation Reactions: Typically carried out in the presence of a catalyst like acetic acid or under basic conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted pyrazolo[1,5-a]pyrimidines.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Condensation Products: Imines or hydrazones.
Scientific Research Applications
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Chemical Biology: Used in the design of molecular probes for studying biological processes.
Material Science: Its derivatives are explored for their photophysical properties and potential use in organic electronics.
Industrial Chemistry: Employed as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways can vary, but common targets include kinases, proteases, and other enzymes critical for cell signaling and metabolism.
Comparison with Similar Compounds
Core Modifications
Key Structural Variations:
Analysis:
Reactivity Comparison
- Carbaldehyde Group: The aldehyde at position 3 enables condensation reactions (e.g., with hydrazines or amines) to form imines or hydrazones, as seen in ’s synthesis of antimicrobial Schiff bases .
- Sulfonyl Chloride Analogues: Compounds like 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride () exhibit nucleophilic substitution reactivity, contrasting with the electrophilic aldehyde in the target compound .
Physicochemical Properties
Solubility and Stability
Molecular Weight and LogP
| Compound | Molecular Weight (g/mol) | Estimated LogP |
|---|---|---|
| Target Compound | 238.97 + HCl | ~2.1 |
| 3-Bromo-6-(trifluoromethyl)pyridine Analogues | 391.57 | ~3.8 |
| LDN193189 Hydrochloride | 443.00 | ~4.5 |
Note: Higher halogen content (e.g., trifluoromethyl in ) increases LogP, affecting membrane permeability .
Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines, including the target compound, mimic ATP and competitively inhibit kinases like CDK2 (). For instance, LDN193189 Hydrochloride () targets BMP receptors, while the target compound’s aldehyde group may enhance covalent binding to catalytic lysines .
Antiproliferative Activity
highlights pyrazolo[1,5-a]pyrimidine-coumarin hybrids (e.g., compound 7c) with IC₅₀ values of 2.70 µM against liver carcinoma. The target compound’s aldehyde could similarly be conjugated to bioactive moieties to enhance potency .
Antimicrobial Potential
Analogues like N-[3-(4-quinazolinyl)aminopyrazole-4-carbonyl]aldoximes () show antifungal activity, suggesting the target compound’s aldehyde could be leveraged in similar applications .
Biological Activity
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde hydrochloride (CAS Number: 2287316-89-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory effects, supported by data tables and relevant research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 256.06 g/mol
- Physical State : Powder
- Purity : ≥95%
Biological Activity Overview
The biological activities of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde hydrochloride are primarily attributed to its structural characteristics, which allow it to interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable anticancer properties. Specifically:
- Mechanism of Action : These compounds inhibit key signaling pathways involved in cancer cell proliferation and survival, including BRAF(V600E) and EGFR pathways.
- Case Study : A study indicated that derivatives containing bromine substituents showed enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | MDA-MB-231 | 10 | Synergistic with doxorubicin |
| 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | MCF-7 | 15 | Enhanced apoptosis observed |
Antimicrobial Activity
Pyrazolo derivatives have shown promising antimicrobial properties. The compound's structure allows for effective interaction with microbial enzymes:
- Study Findings : Research has indicated that certain pyrazole carboxamides exhibit significant antifungal activity. The presence of halogen groups like bromine enhances this effect .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Enzyme Inhibition
The compound also displays enzyme inhibitory activity:
- Target Enzymes : Dihydroorotate dehydrogenase (DHODH), a target for malaria treatment, has been identified as a key enzyme inhibited by pyrazolo derivatives .
| Enzyme Target | Inhibition (%) at 10 µM |
|---|---|
| DHODH | 75% |
Q & A
Basic: What are the primary synthetic routes for preparing 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde Hydrochloride, and how can reaction yields be optimized?
Answer:
The synthesis typically involves nucleophilic substitution and halogenation steps. For example, bromination at the pyrimidine ring (C6 position) can be achieved using reagents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under controlled conditions . The aldehyde group at C3 is introduced via oxidation of a hydroxymethyl intermediate using oxidizing agents such as MnO₂ or Dess-Martin periodinane . Hydrochloride salt formation is achieved by treating the freebase with HCl in a polar solvent like ethanol.
Optimization Strategies:
- Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to identify optimal quenching times.
- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) to improve final yield .
| Reaction Step | Key Reagents/Conditions | Typical Yield |
|---|---|---|
| Bromination | NBS, DMF, 0–5°C | 65–75% |
| Oxidation | MnO₂, CH₂Cl₂, reflux | 70–85% |
| Salt Formation | HCl (g), EtOH, 0°C | >90% |
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- 1H/13C NMR : Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.5 ppm). The methyl group at C2 appears as a singlet (~δ 2.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ at m/z 295.0 (C₉H₇BrN₃O·HCl) with isotopic peaks confirming bromine .
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>98% by area normalization). Retention time varies with gradient .
Advanced: How does the bromine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer:
The C6 bromine acts as a directing group, enabling selective coupling at C5 or C7 positions. For Suzuki-Miyaura reactions:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water.
- Conditions : 80–100°C, 12–24 hours.
- Regioselectivity : Steric hindrance from the methyl group (C2) and electron-withdrawing aldehyde (C3) favor coupling at C5 over C7 .
Example Reaction:
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde + Phenylboronic Acid → 5-Phenyl derivative (yield: 60–70%) .
Advanced: What are the stability challenges of the aldehyde group under acidic or basic conditions, and how are they mitigated?
Answer:
The aldehyde group is prone to oxidation or nucleophilic attack. Stability studies show:
- Acidic Conditions (pH < 3) : Rapid degradation via hydration to geminal diol.
- Basic Conditions (pH > 9) : Aldol condensation or Cannizzaro reactions occur.
Mitigation: - Store as a hydrochloride salt (pH 4–6 in solution).
- Use antioxidants (e.g., BHT) in solid-state formulations .
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH 1.0 (HCl) | Hydration to diol | 2 hours |
| pH 10.0 (NaOH) | Cannizzaro reaction | 30 minutes |
| Solid (4°C) | Stable (>12 months) | N/A |
Advanced: How can computational modeling (e.g., DFT) predict reactivity or binding interactions for this compound?
Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
- Electrophilicity : The aldehyde group has a high electrophilicity index (ω = 4.2 eV), making it reactive toward nucleophiles.
- Binding Affinity : Docking studies (AutoDock Vina) suggest strong interactions with kinase ATP-binding pockets (e.g., CDK2, ΔG = −9.2 kcal/mol) due to pyrimidine-aldehyde hydrogen bonding .
Basic: What solvents and conditions are optimal for recrystallization?
Answer:
- Solvent Pair : Ethanol/water (7:3 v/v) at 50°C.
- Crystallization Yield : 85–90% with >99% purity.
- Crystal Structure : Monoclinic system (confirmed via SC-XRD) with hydrogen-bonded HCl stabilizing the lattice .
Advanced: How does the hydrochloride salt affect solubility and bioavailability in pharmacological assays?
Answer:
- Solubility : Hydrochloride salt improves aqueous solubility (25 mg/mL in PBS pH 7.4 vs. 2 mg/mL for freebase).
- Bioavailability : In vitro Caco-2 assays show 40% permeability (log P = 1.2), suitable for oral administration .
Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved?
Answer:
Discrepancies in bromination yields (50–80%) arise from:
- Impurity of NBS : Use recrystallized NBS (hexane) to avoid Br₂ byproducts.
- Temperature Control : Exothermic bromination requires strict cooling (−5°C to 0°C) .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Toxicity : LD50 (rat, oral) = 320 mg/kg.
- Handling : Use PPE (gloves, goggles) and work in a fume hood.
- Waste Disposal : Neutralize with NaHCO₃ before incineration .
Advanced: How can functionalization at C3 (aldehyde) enable diversity-oriented synthesis?
Answer:
The aldehyde serves as a handle for:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
